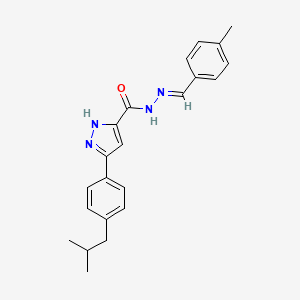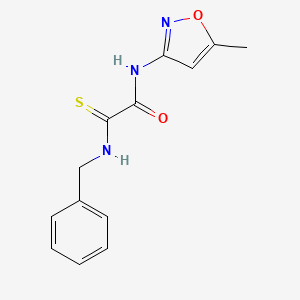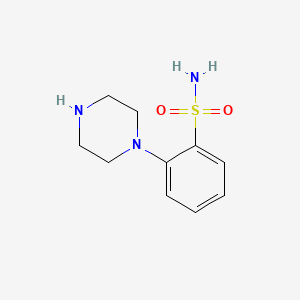
1-(6-Chloro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Chloro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride is a chemical compound with the empirical formula C8H10Cl3N3. It has a molecular weight of 254.54 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as this compound, is an area of active research due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1,3-diazole, another name for imidazole, show different biological activities .Molecular Structure Analysis
The molecular structure of this compound is based on the imidazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.科学的研究の応用
Synthesis and Antimicrobial Activity
Compounds derived from benzimidazole have been synthesized and evaluated for their antimicrobial and cytotoxic properties. For instance, a series of derivatives prepared from 1-methyl-1H-benzimidazol-2-amine exhibited good antibacterial activity and significant cytotoxic activity in vitro, highlighting their potential as leads for the development of new antimicrobial agents (Noolvi et al., 2014).
Structural and Catalytic Studies
The structural elucidation of zinc complexes derived from 2-(Aminomethyl)Benzimidazole has provided insights into their potential catalytic uses. For example, complexes synthesized via condensation showed unique geometries and were studied for their vibrational, thermogravimetric, and NMR properties, opening avenues for their application in catalysis (Patricio-Rangel et al., 2019).
Generation of Structurally Diverse Libraries
Using compounds like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as starting materials, researchers have generated structurally diverse libraries through alkylation and ring closure reactions. This approach facilitates the exploration of new chemical spaces for pharmaceutical development (Roman, 2013).
Corrosion Inhibition
Benzimidazole derivatives have shown efficacy as corrosion inhibitors for mild steel in acidic media. These compounds adsorb on the steel surface, forming insoluble complexes that prevent corrosion, demonstrating their potential in industrial applications to extend the life of metal structures (Tang et al., 2013).
Fluorescent Probes for DNA Detection
Aminated benzimidazo[1,2-a]quinolines have been synthesized and characterized as potential fluorescent probes for DNA detection. Their enhanced fluorescence emission intensity in the presence of ct-DNA suggests their applicability in biological and medical research for studying DNA interactions (Perin et al., 2011).
Safety and Hazards
特性
IUPAC Name |
1-(6-chloro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3.2ClH/c1-2-7(12)10-13-8-4-3-6(11)5-9(8)14-10;;/h3-5,7H,2,12H2,1H3,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSBBSCXCIOEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=C(N1)C=C(C=C2)Cl)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

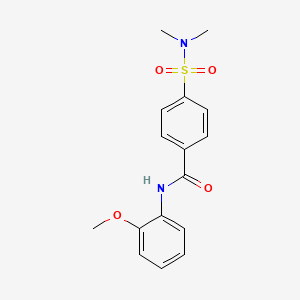

![Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate](/img/structure/B2721805.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea](/img/structure/B2721807.png)
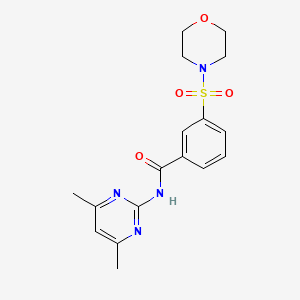
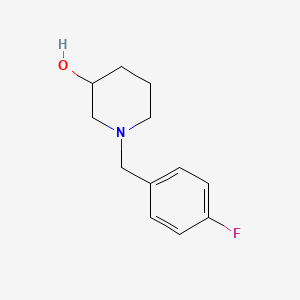
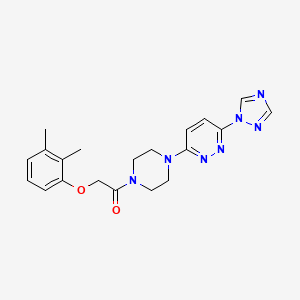

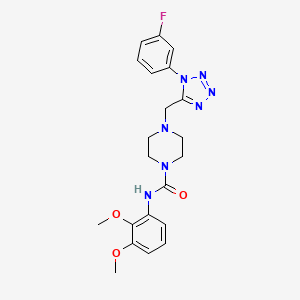
![N-(3-acetamidophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2721817.png)
